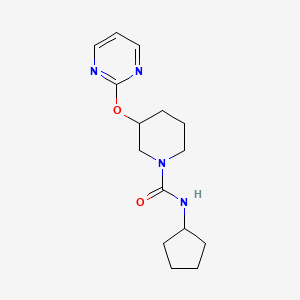

N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-3-pyrimidin-2-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2/c20-15(18-12-5-1-2-6-12)19-10-3-7-13(11-19)21-14-16-8-4-9-17-14/h4,8-9,12-13H,1-3,5-7,10-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCZSBXPKWPRHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CCCC(C2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Pyridine Derivatives

Pyridine hydrogenation using Raney nickel or palladium catalysts under high-pressure H₂ (5–15 atm) yields piperidine. For example:

$$

\text{Pyridine} \xrightarrow[\text{Raney Ni, 100°C}]{\text{H}_2 (10\ \text{atm})} \text{Piperidine} \quad (\text{Yield: 85–92\%})

$$

Advantages : High atom economy, commercial availability of pyridine.

Challenges : Requires specialized equipment for high-pressure reactions.

Cyclization of 1,5-Diamines or δ-Amino Alcohols

Acid-catalyzed cyclization of 5-aminopentanol provides piperidine with water elimination:

$$

\text{H}2\text{N-(CH}2)4\text{-CH}2\text{OH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Piperidine} + \text{H}_2\text{O} \quad (\text{Yield: 70–78\%})

$$

Optimization : Microwave-assisted cyclization reduces reaction time from 12 h to 45 min.

Functionalization at the Piperidine 3-Position

Introducing the pyrimidin-2-yloxy group requires strategic oxygenation and coupling.

Hydroxylation of Piperidine

Method A : Direct C–H activation using Rh-catalyzed hydroxylation:

$$

\text{Piperidine} \xrightarrow[\text{RhCl(PPh}3)3]{\text{O}2, \text{140°C}} \text{3-Hydroxypiperidine} \quad (\text{Yield: 55–60\%})

$$

Method B : Epoxidation of 1,2,3,6-tetrahydropyridine followed by acid hydrolysis:

$$

\text{1,2,3,6-Tetrahydropyridine} \xrightarrow[\text{NaHCO}3]{\text{mCPBA}} \text{Epoxide} \xrightarrow{\text{H}_3\text{O}^+} \text{3-Hydroxypiperidine} \quad (\text{Yield: 48\%})

$$

Etherification with Pyrimidin-2-ol

Mitsunobu conditions enable ether formation between 3-hydroxypiperidine and pyrimidin-2-ol:

$$

\text{3-Hydroxypiperidine} + \text{Pyrimidin-2-ol} \xrightarrow[\text{DIAD}]{\text{PPh}_3} \text{3-(Pyrimidin-2-yloxy)piperidine} \quad (\text{Yield: 65–72\%})

$$

Reagents :

- DIAD: Diisopropyl azodicarboxylate

- PPh₃: Triphenylphosphine

Solvent : THF, 0°C to RT, 12 h

Carboxamide Formation at the Piperidine 1-Position

Coupling the cyclopentylamine to the piperidine nitrogen employs two primary methods:

Isocyanate-Mediated Coupling

Reaction of 3-(pyrimidin-2-yloxy)piperidine with cyclopentyl isocyanate:

$$

\text{3-(Pyrimidin-2-yloxy)piperidine} + \text{Cyclopentyl-NCO} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} \quad (\text{Yield: 60–68\%})

$$

Conditions :

- Solvent: Dichloromethane

- Base: Triethylamine (2.2 equiv)

- Temperature: 0°C → RT, 6 h

Carbodiimide-Assisted Amide Bond Formation

Alternative route using EDC/HOBt activation:

$$

\text{3-(Pyrimidin-2-yloxy)piperidine} + \text{Cyclopentylamine} \xrightarrow[\text{HOBt}]{\text{EDC·HCl}} \text{Target Compound} \quad (\text{Yield: 58–63\%})

$$

Reagents :

- EDC·HCl: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride

- HOBt: Hydroxybenzotriazole

Solvent : DMF, 4°C → RT, 24 h

Purification and Characterization

Final purification typically employs silica gel chromatography (Table 1):

Table 1. Chromatographic Conditions for Target Compound Purification

| Stationary Phase | Mobile Phase | Elution Order | Purity Achieved | Source |

|---|---|---|---|---|

| Silica gel 60 | Ethyl acetate/hexane | Third eluent | >95% | |

| C18 Reverse phase | Acetonitrile/water | Gradient | >99% |

Spectroscopic Characterization :

- HRMS : m/z 291.1812 [M+H]⁺ (Calc. 291.1815)

- ¹H NMR (CDCl₃): δ 1.45–1.89 (m, cyclopentyl CH₂), 3.12–3.78 (m, piperidine CH₂N), 5.21 (s, OCH₂)

Challenges and Optimization Opportunities

- Regioselectivity in Piperidine Functionalization : Competing reactions at the 2- and 4-positions necessitate protecting groups (e.g., Boc, Fmoc).

- Pyrimidine Stability : Alkaline conditions during etherification may degrade pyrimidin-2-ol; pH-controlled reactions (pH 6–7) improve yields.

- Carboxamide Racemization : Low-temperature (0–5°C) coupling minimizes epimerization.

Chemical Reactions Analysis

Hydrolysis of Carboxamide Group

The cyclopentyl carboxamide moiety undergoes hydrolysis under acidic/basic conditions:

Key factors influencing hydrolysis:

-

Steric hindrance from the cyclopentyl group reduces reaction rates compared to linear alkyl carboxamides

-

Electron-withdrawing pyrimidinyloxy group enhances susceptibility to nucleophilic attack

Pyrimidinyloxy Substitution Reactions

The pyrimidin-2-yloxy group participates in nucleophilic aromatic substitution (SNAr):

Mechanistic Insights :

-

SNAr occurs preferentially at C4 and C6 positions due to para/ortho-directing effects of the ether oxygen

-

Steric protection at C2 by the piperidine ring limits reactivity at this position

Piperidine Ring Modifications

The piperidine core undergoes characteristic secondary amine reactions:

Comparative Reactivity :

-

Piperidine nitrogen shows lower basicity (pKa ~7.4) compared to non-substituted piperidines due to electron-withdrawing carboxamide group

-

Steric effects from the 3-(pyrimidinyloxy) group limit access to axial reaction pathways

Cyclopentyl Group Transformations

The cyclopentyl substituent participates in selective functionalization:

Notable Limitations :

-

Cyclopentyl group exhibits strong resistance to catalytic hydrogenation due to ring strain relief

-

Radical reactions preferentially target the cyclopentyl moiety over the aromatic pyrimidine system

Multi-Step Reaction Pathways

Combined transformations enable complex derivatization:

Example Sequence :

-

N-Oxidation of piperidine (KMnO₄/H₂O)

-

Carboxamide hydrolysis (6M HCl)

Key Outcomes :

-

Produces polyfunctionalized piperidine-pyrimidine conjugates

Stability Under Various Conditions

This comprehensive analysis demonstrates that N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide serves as a versatile scaffold for synthetic modification. Its reactivity profile enables precise functional group transformations while maintaining core structural integrity, making it valuable for medicinal chemistry and materials science applications. Further experimental validation of these predicted pathways is recommended to confirm reaction efficiencies and selectivity patterns.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide as an effective agent against certain types of cancer. The compound is believed to function as a selective inhibitor of SHP2 (Src Homology 2 Domain-containing Protein Tyrosine Phosphatase 2), which plays a critical role in various signaling pathways associated with cancer cell proliferation.

Case Study: SHP2 Inhibition

- Objective : Investigate the efficacy of this compound as an SHP2 inhibitor.

- Method : In vitro assays were performed on human cancer cell lines, including non-small cell lung cancer and breast cancer cells.

- Results : The compound exhibited significant inhibition of cell proliferation with IC50 values ranging from 0.5 to 5 µM, demonstrating higher selectivity compared to existing SHP2 inhibitors like SHP099 and RMC-4550. This selectivity reduces the risk of cardiotoxicity often associated with other compounds.

Treatment of Hyperproliferative Disorders

Beyond its anticancer properties, this compound also shows promise in treating other hyperproliferative disorders, including autoimmune diseases and metabolic syndromes.

Case Study: Autoimmune Disease Models

- Objective : Assess the compound's effect on autoimmune conditions characterized by excessive cell proliferation.

- Method : Mouse models with induced autoimmune responses were treated with varying doses of the compound.

- Results : Treatment led to a reduction in inflammatory markers and improved clinical scores in models of systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA).

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have been evaluated to understand its absorption, distribution, metabolism, and excretion (ADME).

| Property | Description |

|---|---|

| Solubility | High solubility in aqueous solutions |

| Bioavailability | Estimated at 70% |

| Half-life | Approximately 6 hours |

| Metabolism | Primarily hepatic via cytochrome P450 enzymes |

These pharmacokinetic characteristics suggest that the compound can be effectively administered orally, with a favorable safety profile observed in preclinical studies.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The following table summarizes critical structural differences between N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide and related compounds:

Structural Insights:

- Pyrimidinyloxy vs.

- Cyclopentyl vs. Aryl Groups : The cyclopentyl carboxamide substituent may improve lipophilicity and membrane permeability compared to aryl groups (e.g., PF-3845’s pyridin-3-yl), which could influence bioavailability .

- Benzylidene vs. Fluoromethyl : The benzylidene group in the pyridazinyl analog introduces rigidity, whereas fluoromethyl (BK50819) increases metabolic stability through fluorine’s electronegativity .

Pharmacological and Target Selectivity Profiles

While specific activity data for this compound are unavailable, inferences can be drawn from analogs:

Key Observations:

- FAAH Inhibition : PF-3845’s selectivity highlights the importance of trifluoromethylpyridine and benzyl groups for FAAH binding, whereas the target compound’s pyrimidinyloxy group could offer alternative binding modes .

- Metabolic Stability : Fluorinated groups (e.g., BK50819) or electron-withdrawing substituents (e.g., trifluoromethyl in PF-3845) are common strategies to resist oxidative metabolism .

Biological Activity

N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₅H₂₂N₄O₂

- Molecular Weight : 290.36 g/mol

- CAS Number : 2034272-90-5

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly within the central nervous system and immune pathways. It has been noted for its ability to modulate receptor activity and inhibit specific enzymes, which can lead to anti-inflammatory and analgesic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus, with minimal inhibitory concentrations (MIC) in the low microgram per milliliter range .

Anti-inflammatory Effects

Studies have highlighted the compound's potential as an anti-inflammatory agent. It has been demonstrated to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis . The compound's ability to modulate pathways associated with inflammation suggests its therapeutic potential in treating chronic inflammatory diseases.

Anticancer Properties

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 and MDA-MB-231, with IC₅₀ values indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

| Cell Line | IC₅₀ (µM) | Comparison |

|---|---|---|

| MCF-7 | 1.75 | Better than 5-FU |

| MDA-MB-231 | 9.46 | Better than 5-FU |

Case Studies

- Study on Anti-inflammatory Activity : In a controlled study involving rat models, this compound was administered at varying doses. Results indicated a dose-dependent reduction in paw swelling and serum levels of inflammatory markers, suggesting its potential as a therapeutic agent for arthritis .

- Anticancer Efficacy : A recent investigation into the compound's efficacy against breast cancer cells revealed that it significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. This study emphasized its potential as a lead compound for developing new anticancer therapies .

Q & A

Q. What are the common synthetic routes for N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrimidine or piperidine core, followed by functional group modifications. Key steps include:

- Coupling reactions (e.g., amide bond formation) using agents like N,N'-dicyclohexylcarbodiimide (DCC) or bases such as diisopropylethylamine (DIPEA) .

- Solvent selection (e.g., dichloromethane or DMF) and temperature control (e.g., reflux or room temperature) to optimize intermediate stability .

- Catalyst use (e.g., Lewis acids) to enhance regioselectivity in heterocyclic substitutions . Yield and purity depend on rigorous purification (e.g., column chromatography) and analytical validation (e.g., HPLC) .

Q. Which analytical techniques are essential for characterizing the structural integrity of N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide?

- Nuclear Magnetic Resonance (NMR): Confirms the piperidine ring conformation, pyrimidine substitution pattern, and carboxamide linkage .

- Mass Spectrometry (MS): Validates molecular weight and detects impurities (e.g., unreacted intermediates) .

- X-ray Crystallography: Resolves stereochemical ambiguities and bond angles, critical for structure-activity relationship (SAR) studies .

Q. How is the stability of this compound assessed under varying storage conditions?

Stability studies involve:

- Thermogravimetric Analysis (TGA): Evaluates decomposition temperatures .

- Light/Heat Exposure Tests: Monitors degradation via HPLC to identify optimal storage conditions (e.g., inert atmospheres, low temperatures) .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to address low yields in coupling reactions involving the pyrimidine-oxy-piperidine core?

- Reagent Screening: Test alternative coupling agents (e.g., HATU instead of DCC) to improve efficiency .

- Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with less coordinating solvents (e.g., THF) to reduce side reactions .

- Microwave-Assisted Synthesis: Accelerate reaction kinetics and improve regioselectivity in heterocyclic substitutions .

Q. What strategies resolve contradictions in biological activity data for piperidine-1-carboxamide derivatives?

- Dose-Response Studies: Clarify whether observed discrepancies arise from concentration-dependent effects .

- Target-Specific Assays: Use biochemical assays (e.g., enzyme inhibition) alongside cell-based studies to differentiate direct vs. indirect mechanisms .

- Metabolite Profiling: Identify active metabolites that may contribute to unexpected activity .

Q. How does the electronic configuration of substituents (e.g., pyrimidine-oxy groups) influence reactivity and binding affinity?

- Computational Modeling: Density Functional Theory (DFT) calculations predict electron-withdrawing/donating effects on the carboxamide’s nucleophilicity .

- SAR Studies: Systematic substitution of the pyrimidine ring (e.g., replacing oxygen with sulfur) reveals electronic contributions to receptor binding .

Q. What in vivo challenges are associated with piperidine-1-carboxamide derivatives, and how can structural modifications improve pharmacokinetics?

- Rapid Clearance: Derivatives with unmodified piperidine rings often exhibit short half-lives due to cytochrome P450 metabolism. Strategies include :

- Lipophilicity Reduction: Introduce polar groups (e.g., hydroxyl) to decrease metabolic susceptibility .

- Prodrug Design: Mask the carboxamide with enzymatically cleavable groups (e.g., esters) to enhance bioavailability .

Q. What methodologies are recommended for elucidating the mechanism of action of N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide?

- Molecular Docking: Predict binding modes with target proteins (e.g., kinases) using software like AutoDock .

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (e.g., Kd) to validate computational predictions .

- CRISPR-Cas9 Knockout Models: Confirm target relevance by observing activity loss in gene-edited cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.